![molecular formula C27H30N2O B3851160 1-[4-(benzyloxy)benzyl]-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine](/img/structure/B3851160.png)
1-[4-(benzyloxy)benzyl]-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine
Overview
Description
1-[4-(benzyloxy)benzyl]-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine is a complex organic compound that features a piperazine ring substituted with benzyloxybenzyl and phenylprop-2-en-1-yl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(benzyloxy)benzyl]-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine typically involves multiple steps:
Formation of the benzyloxybenzyl intermediate: This can be achieved by reacting benzyl chloride with 4-hydroxybenzyl alcohol in the presence of a base such as sodium hydroxide.
Synthesis of the phenylprop-2-en-1-yl intermediate: This involves the reaction of cinnamyl chloride with an appropriate nucleophile.
Coupling reaction: The final step involves the coupling of the benzyloxybenzyl and phenylprop-2-en-1-yl intermediates with piperazine under suitable conditions, such as using a palladium catalyst in a solvent like toluene.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-[4-(benzyloxy)benzyl]-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine can undergo various types of chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde derivative.
Reduction: The phenylprop-2-en-1-yl group can be reduced to a phenylpropyl group.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and hydrogen gas with a palladium catalyst.
Substitution: Common nucleophiles include alkyl halides and acyl chlorides.
Major Products
Oxidation: Benzaldehyde derivatives.
Reduction: Phenylpropyl derivatives.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
1-[4-(benzyloxy)benzyl]-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic effects, including as an anti-inflammatory or anticancer agent.
Mechanism of Action
The mechanism of action of 1-[4-(benzyloxy)benzyl]-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The benzyloxy and phenylprop-2-en-1-yl groups may facilitate binding to these targets, leading to modulation of their activity. The exact pathways involved would depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
1-[4-(benzyloxy)benzyl]-4-phenylpiperazine: Lacks the phenylprop-2-en-1-yl group.
1-[4-(benzyloxy)benzyl]-4-(2-phenylethyl)piperazine: Features a phenylethyl group instead of phenylprop-2-en-1-yl.
1-[4-(benzyloxy)benzyl]-4-(3-phenylpropyl)piperazine: Contains a phenylpropyl group instead of phenylprop-2-en-1-yl.
Uniqueness
1-[4-(benzyloxy)benzyl]-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine is unique due to the presence of both benzyloxybenzyl and phenylprop-2-en-1-yl groups, which may confer distinct chemical and biological properties compared to similar compounds. This uniqueness can be leveraged in various applications, making it a compound of significant interest.
Properties
IUPAC Name |
1-[(4-phenylmethoxyphenyl)methyl]-4-[(E)-3-phenylprop-2-enyl]piperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H30N2O/c1-3-8-24(9-4-1)12-7-17-28-18-20-29(21-19-28)22-25-13-15-27(16-14-25)30-23-26-10-5-2-6-11-26/h1-16H,17-23H2/b12-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANMCKKHPKMNDQU-KPKJPENVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC=CC2=CC=CC=C2)CC3=CC=C(C=C3)OCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1C/C=C/C2=CC=CC=C2)CC3=CC=C(C=C3)OCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H30N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


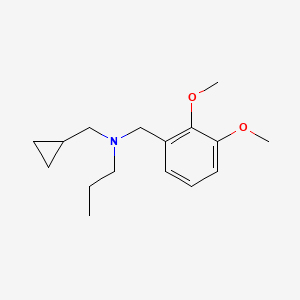
![1-[2-Hydroxypropyl-[(2-prop-2-enoxyphenyl)methyl]amino]propan-2-ol](/img/structure/B3851086.png)
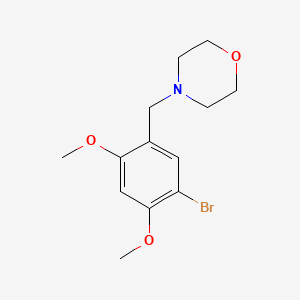
![5-methyl-2-{[1-(4-pyridinylmethyl)-4-piperidinyl]oxy}-N-(tetrahydro-3-furanyl)benzamide](/img/structure/B3851118.png)
![2-[(2-Prop-2-enoxyphenyl)methyl]-1,3,4,9-tetrahydropyrido[3,4-b]indole](/img/structure/B3851126.png)
![2-[(7-Methoxy-1,3-benzodioxol-5-yl)methyl-propylamino]ethanol](/img/structure/B3851130.png)
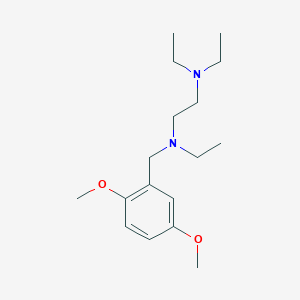
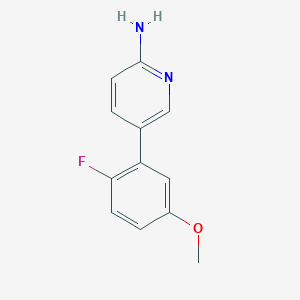
![2-[1-(2-phenylethyl)-2-piperidinyl]ethanol](/img/structure/B3851156.png)
![N-(1,4-dimethyl-1H-pyrazol-5-yl)-3-[(2-pyridin-2-ylpiperidin-1-yl)methyl]benzamide](/img/structure/B3851163.png)
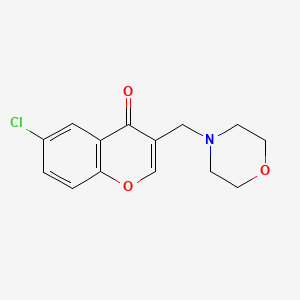
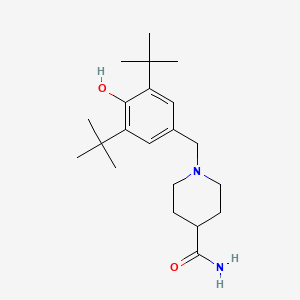
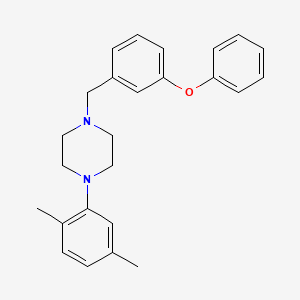
![4-{[(2-hydroxyethyl)(propyl)amino]methyl}-2-methoxy-6-nitrophenol hydrochloride](/img/structure/B3851196.png)
